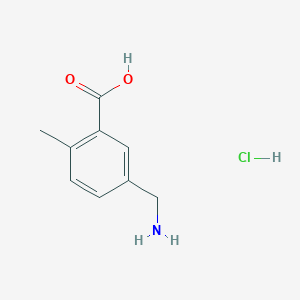

5-Aminomethyl-2-methyl-benzoic acid hydrochloride

Vue d'ensemble

Description

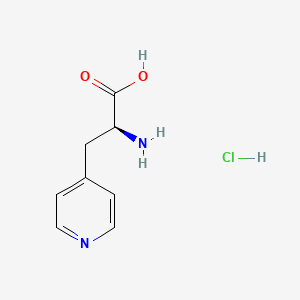

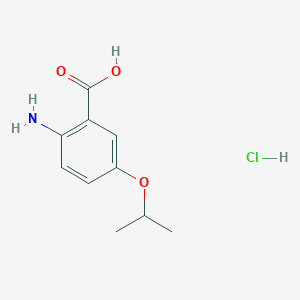

5-Aminomethyl-2-methyl-benzoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 . It is also known as 2-Amino-5-methylbenzoic acid . This compound plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .

Synthesis Analysis

The synthesis of 5-Aminomethyl-2-methyl-benzoic acid hydrochloride has been reported by esterification reaction . It is often used in the solution-phase peptide synthesis .Molecular Structure Analysis

The molecular structure of 5-Aminomethyl-2-methyl-benzoic acid hydrochloride can be represented by the IUPAC Standard InChI: InChI=1S/C8H9NO2/c1-5-2-3-7 (9)6 (4-5)8 (10)11/h2-4H,9H2,1H3, (H,10,11) .Applications De Recherche Scientifique

- Application : 5-Aminomethyl-2-methyl-benzoic acid hydrochloride (furfurylamine) serves as a precursor for biopolymers due to its reactivity in polymerization reactions. These biopolymers find applications in materials science, drug delivery, and tissue engineering .

- Application : Researchers utilize furfurylamine derivatives to create antiseptic agents, antihypertensives, and diuretics. For instance, Furosemide, a widely used diuretic, can be synthesized from furfurylamine .

- Application : Furfurylamine derivatives, including those derived from 5-Aminomethyl-2-methyl-benzoic acid hydrochloride, serve as curing agents in epoxy resins. These resins find use in coatings, adhesives, and composites .

- Application : Furfurylamines contribute to the production of fuel additives and solvents. Their incorporation enhances fuel properties and reduces environmental impact .

- Application : Researchers explore furfurylamines as building blocks for functionalized aromatic compounds. These compounds find use in specialty chemicals, fragrances, and pharmaceuticals .

- Application : As part of the biorefinery concept, furfurylamines contribute to sustainable chemical production. Their integration into biorefinery processes enhances the utilization of renewable feedstocks .

Biopolymer Synthesis and Monomers

Pharmaceutical Intermediates

Epoxy Resin Curing Agents

Fuel Additives and Solvents

Functionalized Aromatics

Biorefinery Context

Mécanisme D'action

Target of Action

It’s worth noting that aminolevulinic acid, a structurally similar compound, is known to be a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . These molecules play crucial roles in various biological processes, including oxygen transport and photosynthesis.

Mode of Action

Related compounds like aminolevulinic acid are known to interact with their targets by mimicking the inhibitory neurotransmitter gaba, leading to decreased neuronal excitability .

Biochemical Pathways

5-(Aminomethyl)-2-methylbenzoic acid hydrochloride may potentially influence the porphyrin synthesis pathway, given the involvement of aminolevulinic acid, a similar compound, in this pathway . Porphyrin synthesis leads to the production of heme in mammals and chlorophyll in plants .

Result of Action

Related compounds like aminolevulinic acid have been used to treat conditions like actinic keratosis and to visualize gliomas .

Propriétés

IUPAC Name |

5-(aminomethyl)-2-methylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

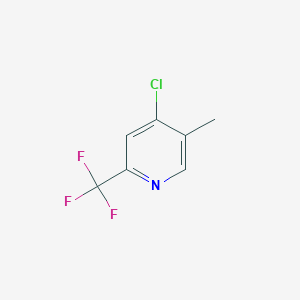

InChI |

InChI=1S/C9H11NO2.ClH/c1-6-2-3-7(5-10)4-8(6)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNYWFXHXWYQOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-2-methylbenzoic acid hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Hydroxymethyl)-4-methoxy-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B8058937.png)

![1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B8059012.png)